molecular formula C8H9N B14552209 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- CAS No. 61899-34-1

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)-

Cat. No.: B14552209
CAS No.: 61899-34-1
M. Wt: 119.16 g/mol
InChI Key: OVLLQUKHPTXIBH-MRVPVSSYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[4.2.0]octane framework with a triene system and an amine group at the 7th position. The ®- configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a tandem catalytic process involving rhodium (I) complexes. The reaction sequence includes head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triene system into a more saturated structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-7-one, while reduction can produce a more saturated bicyclic amine.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triene system can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- is unique due to its combination of a bicyclic framework, triene system, and amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61899-34-1

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m1/s1

InChI Key

OVLLQUKHPTXIBH-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C21)N

Canonical SMILES

C1C(C2=CC=CC=C21)N

Origin of Product

United States

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